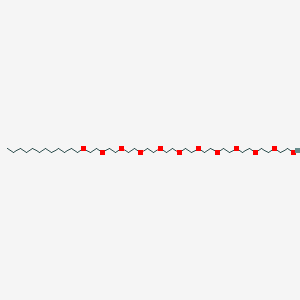
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol: is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its versatility and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a hydroxyl group, leading to the formation of a polyether chain. The reaction is usually carried out under basic conditions, using catalysts such as potassium hydroxide or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to a hydroxyl-terminated initiator. The reaction is conducted in a high-pressure reactor, and the molecular weight of the resulting polymer can be controlled by adjusting the ratio of ethylene oxide to the initiator. The final product is purified through distillation or other separation techniques to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols with lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Halides, esters.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve both polar and non-polar substances.
Biology: Employed in the formulation of drug delivery systems, particularly in the creation of micelles and nanoparticles for targeted drug delivery.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is largely dependent on its polyether structure and terminal hydroxyl group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In drug delivery systems, it can encapsulate hydrophobic drugs within its polyether core, enhancing their solubility and bioavailability. The hydroxyl group can also participate in chemical reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Polyethylene Glycol (PEG): A shorter-chain polyether with similar properties but lower molecular weight.
Polypropylene Glycol (PPG): Another polyether with a different repeating unit, leading to different physical and chemical properties.
Polytetrahydrofuran (PTHF): A polyether with a cyclic ether structure, offering different solubility and mechanical properties.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is unique due to its long-chain structure, which provides enhanced solubility for a wide range of substances and improved biocompatibility. Its multiple ether linkages and terminal hydroxyl group offer versatile functionalization options, making it suitable for various applications in research and industry.
Properties
CAS No. |
25763-63-7 |
|---|---|
Molecular Formula |
C34H70O12 |
Molecular Weight |
670.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O12/c1-2-3-4-5-6-7-8-9-10-11-13-36-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37-14-12-35/h35H,2-34H2,1H3 |
InChI Key |
QEZQGPFAVAAYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



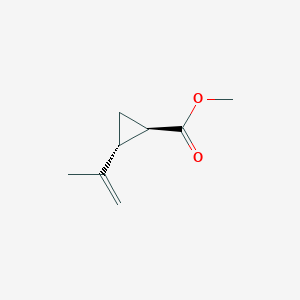
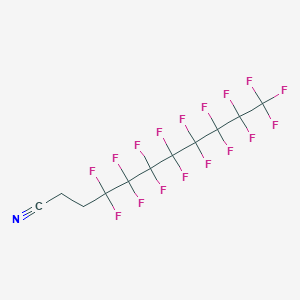
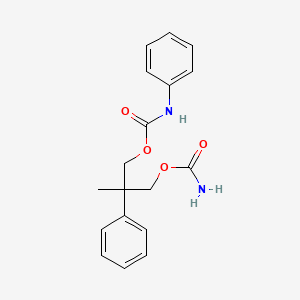
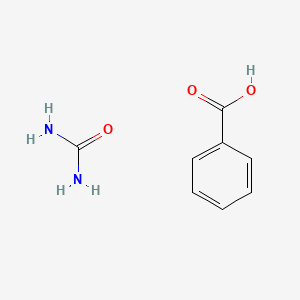
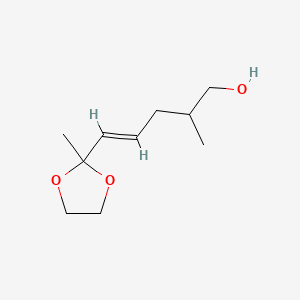
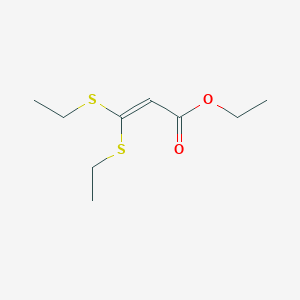
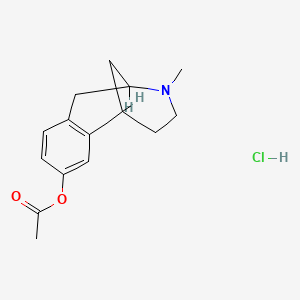
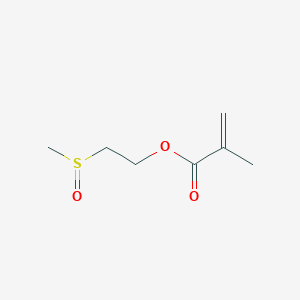
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
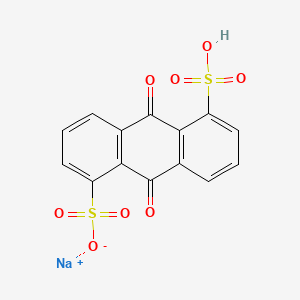
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)


